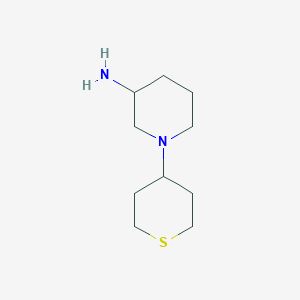

1-(Thian-4-yl)piperidin-3-amine

Descripción

Propiedades

IUPAC Name |

1-(thian-4-yl)piperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2S/c11-9-2-1-5-12(8-9)10-3-6-13-7-4-10/h9-10H,1-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISQFNVVJXLWXCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2CCSCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Theoretical and Computational Approaches to 1 Thian 4 Yl Piperidin 3 Amine

In Silico Design and Virtual Screening Methodologies for Novel Scaffolds

In modern drug discovery, in silico methods are indispensable for the rational design of new molecules and for screening large virtual libraries to identify promising candidates. The 1-(thian-4-yl)piperidin-3-amine framework serves as a valuable starting point or scaffold for the design of novel analogues with tailored properties.

Virtual screening techniques can be employed to explore the chemical space around this scaffold. One such method is Quantitative Structure-Activity Relationship (QSAR) analysis. A 3D-QSAR study, for instance, correlates the biological activity of a series of compounds with their three-dimensional properties, such as steric and electrostatic fields. nih.gov For analogues of this compound, a QSAR model could be developed to predict their inhibitory activity against a specific biological target. Such models help identify which molecular features are crucial for activity; for example, they might indicate that increased negative surface area or specific molecular shapes enhance binding. nih.gov

Pharmacophore modeling is another powerful technique. A pharmacophore represents the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. By analyzing the structure of this compound, a pharmacophore model can be generated. This model could then be used to screen virtual databases for other molecules that match the pharmacophore, potentially identifying structurally diverse compounds with similar activity. Studies on piperidine (B6355638) derivatives have successfully used these approaches to design novel inhibitors for various targets. nih.govresearchgate.net These in silico methods accelerate the discovery process by prioritizing which novel scaffolds, derived from the core structure, should be synthesized and tested. nih.govresearchgate.net

Quantum Chemical Calculations for Molecular Conformation and Electronic Structure

Quantum chemical calculations provide fundamental insights into the geometry, stability, and electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) Studies on this compound

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for a wide range of molecular systems. researchgate.net

A DFT study of this compound would begin with geometry optimization to find the lowest energy three-dimensional structure. This process determines key structural parameters like bond lengths and angles. Based on studies of related heterocycles, the expected parameters for the core rings can be estimated. researchgate.netscispace.com

Table 1: Representative DFT-Calculated Geometrical Parameters for Piperidine and Thiane (B73995) Rings Note: These are typical values from DFT calculations on the parent rings and serve as an illustration for the parameters that would be determined for this compound.

| Parameter | Piperidine (Illustrative) | Thiane (Illustrative) |

|---|---|---|

| C-N Bond Length (Å) | ~1.47 | N/A |

| C-S Bond Length (Å) | N/A | ~1.81 |

| C-C Bond Length (Å) | ~1.53 | ~1.53 |

| C-N-C Angle (°) | ~111 | N/A |

| C-S-C Angle (°) | N/A | ~98 |

| C-C-C Angle (°) | ~111 | ~113 |

Beyond geometry, DFT is used to calculate electronic properties. A Molecular Electrostatic Potential (MEP) map can be generated to visualize the charge distribution across the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). bookpi.org For this compound, the nitrogen and sulfur atoms would likely be regions of negative potential, while the amine hydrogens would be regions of positive potential. Furthermore, Mulliken population analysis can assign partial atomic charges to each atom, quantifying the electron distribution. researchgate.net

Conformational Analysis of this compound using Ab Initio Methods

Ab initio methods, like DFT and Hartree-Fock, are essential for studying the conformational landscape of flexible molecules. Both the piperidine and thiane rings in this compound are six-membered rings that predominantly adopt a low-energy chair conformation to minimize steric and torsional strain. rsc.orgnih.gov Other higher-energy conformations include the boat and twist-boat forms. researchgate.net

Table 2: Illustrative Relative Energies of Piperidine Conformers Note: Data derived from computational studies on piperidine to illustrate the typical energy differences that would be calculated for the target compound's rings.

| Conformer | Relative Free Energy (kcal/mol) |

|---|---|

| Chair (Equatorial-NH) | 0.00 |

| Chair (Axial-NH) | ~0.53 |

| Twist-Boat | ~5.3 |

| Boat | ~6.2 |

Frontier Molecular Orbital (FMO) Analysis of this compound

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character. The LUMO is the orbital to which the molecule is most likely to accept electrons, defining its electrophilic character. nih.gov

For this compound, the HOMO is expected to be localized primarily on the lone pairs of the nitrogen atoms, particularly the more basic secondary amine. The LUMO would likely be distributed more broadly over the carbon and hydrogen atoms of the heterocyclic rings.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap indicates that the molecule is easily polarizable and chemically reactive, whereas a large gap suggests high kinetic stability. nih.gov These energy values can be reliably calculated using DFT. schrodinger.com

Table 3: Representative FMO Properties for a Heterocyclic Amine Note: These values are illustrative, based on calculations for similar molecules, to demonstrate the data obtained from FMO analysis.

| Property | Illustrative Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.5 | Related to ionization potential and nucleophilicity |

| LUMO Energy | +1.2 | Related to electron affinity and electrophilicity |

| HOMO-LUMO Gap (ΔE) | 7.7 | Indicates chemical reactivity and kinetic stability |

Molecular Dynamics (MD) Simulations for Dynamic Behavior of this compound

While quantum calculations describe static, minimum-energy states, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time. nih.gov MD simulations model the movements of atoms by solving Newton's equations of motion, offering insights into conformational flexibility, interactions with the environment (like water), and the stability of molecular complexes. mdpi.comnih.gov

Prediction of Molecular Interactions and Binding Modes for this compound Analogues

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein). tandfonline.com This method is fundamental in structure-based drug design for predicting the binding mode and affinity of potential drug candidates. mdpi.comnih.gov

For analogues of this compound, docking simulations would be performed against the three-dimensional structure of a target protein. The algorithm would sample numerous possible conformations and orientations of the ligand within the protein's binding site, scoring them based on factors like electrostatic and van der Waals interactions. jbiochemtech.com

The results would provide a detailed picture of the likely binding pose. For this compound, key interactions would be anticipated:

Hydrogen Bonds: The primary amine (-NH2) and the secondary amine in the piperidine ring are strong hydrogen bond donors and acceptors. These groups would likely form critical hydrogen bonds with polar residues in the binding site.

Hydrophobic Interactions: The aliphatic carbon backbones of the piperidine and thiane rings could form favorable hydrophobic interactions with nonpolar residues.

Other Interactions: The sulfur atom of the thiane ring could potentially engage in specific interactions, such as with metal ions or through dipole interactions.

By analyzing these predicted binding modes, researchers can understand the structural basis of activity and design new analogues with improved binding affinity and selectivity. nih.govnih.gov

Chemoinformatics and QSAR (Quantitative Structure-Activity Relationship) Studies on this compound Derivatives

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal computational tools in modern drug discovery, enabling the prediction of the biological activity of chemical compounds based on their molecular structures. While specific QSAR models for this compound and its direct derivatives are not extensively documented in publicly available research, the principles of these methodologies can be effectively illustrated by examining studies on structurally related piperidine derivatives. These studies provide a framework for understanding how structural modifications can influence the biological activity of this class of compounds.

A pertinent example is the computational analysis of furan-pyrazole piperidine derivatives as inhibitors of the Akt1 kinase, an important target in cancer therapy. tandfonline.comnih.govtandfonline.com This research showcases the application of QSAR modeling to understand the relationship between the chemical structures of piperidine-containing compounds and their inhibitory activities. tandfonline.comnih.govtandfonline.com

In a typical QSAR study, a dataset of compounds with known biological activities is used to develop a mathematical model. For instance, a study on furan-pyrazole piperidine derivatives utilized a dataset of compounds with measured half maximal inhibitory concentrations (IC50) against the Akt1 enzyme. tandfonline.comnih.gov The three-dimensional structures of these molecules were used to calculate various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These descriptors can be categorized into different types, such as 2D and 3D autocorrelation descriptors, which capture information about the distribution of atoms and their properties within the molecular structure. tandfonline.comnih.gov

Genetic algorithms (GA) are often employed to select the most relevant descriptors that correlate with the biological activity. tandfonline.comnih.gov Following descriptor selection, a regression technique, such as Multiple Linear Regression (MLR), is used to build the QSAR model. The resulting equation provides a quantitative relationship between the selected descriptors and the biological activity. For example, a QSAR model for Akt1 inhibitors might look like the following hypothetical equation:

pIC50 = c0 + c1Descriptor1 + c2Descriptor2 + ...

where pIC50 is the negative logarithm of the IC50 value, and c0, c1, c2, etc., are the coefficients determined by the regression analysis for each descriptor.

The predictive power and robustness of the developed QSAR models are rigorously evaluated through internal and external validation techniques. tandfonline.comnih.gov Internal validation methods, such as leave-one-out cross-validation (Q²LOO), assess the model's stability, while external validation, using an independent test set of compounds, evaluates its ability to predict the activity of new, untested molecules. tandfonline.comnih.gov

The insights gained from such QSAR models are invaluable for designing new derivatives with potentially enhanced activity. By analyzing the descriptors in the model, researchers can identify the key structural features that are either beneficial or detrimental to the biological activity. For instance, a positive coefficient for a descriptor related to a specific atomic property at a certain distance might suggest that increasing this property could lead to higher potency.

The following interactive data table presents a selection of furan-pyrazole piperidine derivatives and their corresponding Akt1 inhibitory activities, illustrating the type of data used in a QSAR study.

| Compound ID | Structure | Akt1 IC50 (nM) |

|---|---|---|

| Compound 1 | [Image of the chemical structure of a furan-pyrazole piperidine derivative] | 1.5 |

| Compound 2 | [Image of the chemical structure of a furan-pyrazole piperidine derivative] | 3.2 |

| Compound 3 | [Image of the chemical structure of a furan-pyrazole piperidine derivative] | 0.98 |

| Compound 4 | [Image of the chemical structure of a furan-pyrazole piperidine derivative] | 5.7 |

| Compound 5 | [Image of the chemical structure of a furan-pyrazole piperidine derivative] | 12.3 |

This table is illustrative and based on data from studies on furan-pyrazole piperidine derivatives as Akt1 inhibitors. tandfonline.com

The detailed research findings from these types of studies can guide the synthesis of new compounds. For example, if the QSAR model indicates that a particular substitution pattern on the piperidine ring is crucial for activity, medicinal chemists can focus their efforts on synthesizing analogs with modifications at that position. This iterative process of computational modeling, synthesis, and biological testing is a cornerstone of modern drug discovery.

While the direct application of chemoinformatics and QSAR to this compound derivatives is yet to be widely published, the established methodologies demonstrated in studies of other piperidine-containing molecules provide a clear roadmap for future research in this area. tandfonline.comnih.govtandfonline.com Such computational approaches will undoubtedly play a significant role in elucidating the structure-activity relationships and optimizing the therapeutic potential of this chemical scaffold.

Synthetic Strategies and Methodologies for 1 Thian 4 Yl Piperidin 3 Amine

Retrosynthetic Analysis of 1-(Thian-4-yl)piperidin-3-amine

A retrosynthetic analysis of the target molecule, this compound, reveals several potential disconnections to identify plausible starting materials and key intermediates. The most logical and convergent disconnection is at the C-N bond linking the thiane (B73995) and piperidine (B6355638) rings. This approach simplifies the synthesis into the preparation of two key building blocks: a suitably functionalized thiane derivative and a piperidin-3-amine (B1201142) synthon.

This primary disconnection strategy suggests a convergent synthesis, where the two heterocyclic moieties are prepared separately and coupled in a late-stage reaction. The forward synthesis would likely involve a nucleophilic substitution or, more commonly, a reductive amination reaction. In this scenario, thian-4-one would react with piperidin-3-amine in the presence of a reducing agent to form the target C-N bond. This is often the preferred industrial route due to the commercial availability of starting materials and the high efficiency of reductive amination.

Alternative disconnections could involve breaking the rings themselves. For the thiane moiety, disconnection at the C-S bonds points towards acyclic precursors like a 1,5-dihalopentane and a sulfide (B99878) source. For the piperidine ring, disconnection could lead to acyclic amino-aldehyde or amino-ketone precursors that can undergo intramolecular cyclization. However, the convergent strategy involving the coupling of the two pre-formed rings is generally more efficient and modular.

Exploration of Synthetic Routes Towards the Thian-4-yl Moiety

The formation of the thiane ring can be achieved through various cyclization strategies, typically involving the formation of two C-S bonds. One of the most common methods is the reaction of a 1,5-dihalide with a sulfide salt.

Double Nucleophilic Displacement: This classical approach involves reacting a 1,5-dihalopentane, such as 1,5-dibromopentane (B145557), with a nucleophilic sulfur source like sodium sulfide (Na₂S). The reaction proceeds via a double Sₙ2 displacement to yield the thiane ring. To prepare the key intermediate, thian-4-one, a precursor such as 1,5-dichloro-3-pentanone can be used.

Intramolecular Thiol-Ene Cyclization: A more modern approach involves the radical-mediated intramolecular cyclization of an unsaturated thiol. nih.gov This "thiol-ene" reaction can be initiated by light or a radical initiator and often proceeds with high regioselectivity, favoring the formation of the six-membered ring (6-exo-trig cyclization) over a seven-membered alternative. nih.gov

Ring-Closing Metathesis (RCM): While less common for simple thianes, RCM can be employed for more complex derivatives. A diene-containing sulfide could be cyclized using a Grubbs or other suitable metathesis catalyst.

Below is a table summarizing common cyclization reactions for thiane synthesis.

Table 1: Synthetic Methods for Thiane Ring Formation

| Method | Precursor Example | Reagents | Description |

| Double Nucleophilic Displacement | 1,5-Dibromopentane | Sodium Sulfide (Na₂S) | A classical method involving the reaction of an alkyl dihalide with a sulfide source to form the heterocyclic ring. |

| Intramolecular Cyclization | 5-Mercapto-1-hexene | AIBN (radical initiator) or UV light | A radical-mediated reaction where a thiol adds across a double bond within the same molecule to form the ring. nih.gov |

| Pfitzinger Reaction Modification | Isatin and a keto-sulfide | KOH, Ethanol | A variation of the Pfitzinger reaction can be adapted to create sulfur-containing quinoline-like structures, which can be subsequently reduced. nih.gov |

For coupling with the piperidine moiety, the thiane ring must be functionalized at the C4 position. The most versatile intermediate for this purpose is thian-4-one.

Synthesis of Thian-4-one: A common laboratory synthesis involves the Dieckmann condensation of diethyl 3,3'-thiodipropionate, followed by hydrolysis and decarboxylation. Another route is the oxidation of 4-hydroxythiane.

Once thian-4-one is obtained, it serves as the electrophilic partner in the key reductive amination step to couple with piperidin-3-amine. This reaction is typically carried out using reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), which are mild enough to selectively reduce the intermediate iminium ion without affecting the ketone.

Exploration of Synthetic Routes Towards the Piperidin-3-amine Moiety

The piperidin-3-amine fragment is a chiral, functionalized heterocycle that is a common motif in pharmaceuticals. researchgate.net Its synthesis requires strategies that control both ring formation and the regioselective placement of the amino group.

The construction of the piperidine ring is a well-established area of organic synthesis with numerous methodologies available. researchgate.netnih.gov

Hydrogenation of Pyridine (B92270) Derivatives: One of the most direct methods is the reduction of a substituted pyridine. For piperidin-3-amine, the catalytic hydrogenation of 3-aminopyridine (B143674) is a feasible route. This reaction often requires high pressure and catalysts such as rhodium on carbon (Rh/C) or ruthenium. organic-chemistry.org Controlling the reaction conditions is crucial to prevent over-reduction or side reactions.

Cyclization of Acyclic Precursors: Piperidine rings can be constructed from linear molecules through intramolecular cyclization. nih.gov For instance, a precursor containing an amine and a leaving group at a 1,5-distance can undergo intramolecular Sₙ2 reaction to close the ring. Reductive amination of δ-amino aldehydes or ketones is another powerful method for forming the piperidine skeleton. researchgate.net

Biocatalytic and Enzymatic Routes: Modern synthetic chemistry increasingly utilizes enzymes for stereoselective transformations. rsc.org Enzyme cascades using biocatalysts like galactose oxidase (GOase) and imine reductase (IRED) have been developed for the synthesis of protected 3-aminopiperidines from readily available amino alcohols derived from natural amino acids like L-lysine. rsc.org This approach offers excellent enantioselectivity under mild, environmentally friendly conditions. rsc.org

Multicomponent Reactions: Inspired by biosynthesis, methods like the vinylogous Mannich reaction have been developed to assemble polysubstituted piperidines in a single step from simpler components. rsc.orgrsc.org These reactions can build the piperidine core with a high degree of stereocontrol. rsc.orgrsc.org

A summary of these strategies is presented in the table below.

Table 2: Key Strategies for Piperidine Ring Construction

| Strategy | Precursor Example | Reagents/Catalysts | Key Features |

| Pyridine Hydrogenation | 3-Aminopyridine | H₂, Rh/C or RuO₂ | A direct but often harsh method requiring high pressure and temperature. organic-chemistry.org |

| Intramolecular Cyclization | N-protected 5-amino-1-pentanol | Mesyl chloride, then base | Forms the ring by connecting the ends of a linear precursor. |

| Biocatalytic Cascade | L-lysine derived amino alcohol | Galactose Oxidase, Imine Reductase (IRED) | Green, highly stereoselective method for producing chiral piperidines. rsc.org |

| Vinylogous Mannich Reaction | Dienolate, aldehyde, amine | Lewis Acid or Base | A three-component reaction that rapidly builds complexity and allows for stereocontrol. rsc.orgrsc.org |

The introduction of the amino group specifically at the C3 position of the piperidine ring is a critical challenge. The strategy often depends on whether the amino group is introduced before, during, or after the ring formation.

Starting from Chiral Precursors: A highly effective method for controlling regiochemistry and stereochemistry is to start from a readily available chiral molecule where the desired functionality is already in place. L-glutamic acid, a natural α-amino acid, can be converted into enantiomerically pure 3-(N-Boc-amino)piperidine derivatives through a multi-step sequence involving reduction of the carboxylic acids to alcohols, conversion to ditosylates, and subsequent cyclization with an amine. researchgate.net

Rearrangement Reactions: Classical name reactions such as the Hofmann, Curtius, or Schmidt rearrangements can be used to convert a carboxylic acid or its derivative at the C3 position into an amino group. For example, piperidine-3-carboxylic acid (nipecotic acid) can be converted to its corresponding acyl azide (B81097), which then undergoes a Curtius rearrangement to yield an isocyanate intermediate, which is subsequently hydrolyzed to 3-aminopiperidine.

Reductive Amination of a Ketone: If piperidin-3-one is available, it can be subjected to reductive amination with an ammonia source (like ammonium acetate) or a protected amine (like benzylamine) followed by deprotection to install the amino group at the C3 position.

The choice of method depends on the desired scale, required stereochemistry, and the availability of starting materials. For pharmaceutical applications, methods starting from chiral precursors like amino acids are often favored due to their high enantiopurity. researchgate.net

Coupling Reactions for the Construction of this compound

The formation of the bond between the piperidine nitrogen and the C4 position of the thiane ring is the key step in the synthesis of the target molecule. This can be achieved through several reliable coupling reactions.

Reductive amination is a highly versatile and widely used method for forming C-N bonds, making it a primary candidate for the synthesis of this compound. researchgate.netjocpr.comwikipedia.org This two-step, one-pot process involves the initial reaction of an amine with a carbonyl compound to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com

For the synthesis of the target compound, a logical approach would be the reaction of piperidin-3-amine with thian-4-one. To avoid side reactions involving the primary amine at the C3 position, it may be necessary to use a protected form of piperidin-3-amine, such as N-Boc-piperidin-3-amine. The reaction proceeds via the formation of an iminium ion intermediate, which is subsequently reduced by a hydride-based reducing agent.

Common reducing agents for this transformation include:

Sodium triacetoxyborohydride (NaBH(OAc)₃): This is a mild and selective reducing agent, often favored because it is less sensitive to moisture and can be used in a one-pot procedure without the need to isolate the imine intermediate. masterorganicchemistry.com It is effective under weakly acidic conditions, which also help to catalyze imine formation.

Sodium cyanoborohydride (NaBH₃CN): Another selective reagent that is particularly effective at reducing imines in the presence of ketones or aldehydes. masterorganicchemistry.com However, its toxicity and the potential for cyanide byproducts necessitate careful handling.

Catalytic Hydrogenation: The imine intermediate can also be reduced using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). wikipedia.orgorganic-chemistry.org

The general reaction scheme is illustrated below:

Figure 1: Plausible reductive amination route to a protected precursor of this compound.

| Carbonyl Compound | Amine | Reducing Agent | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| N-Boc-4-piperidone | 2-Phenylacetaldehyde | Sodium triacetoxyborohydride | Dichloroethane (DCE) | Not specified | chim.it |

| Cyclohexanone | Aniline | NaBH(OAc)₃ | DCE | >99% | organic-chemistry.org |

| Various Aldehydes/Ketones | Various Amines | α-picoline-borane | MeOH, H₂O, or neat | Good to excellent | organic-chemistry.org |

| Pentadialdose | Ammonia | H₂/Pd(OH)₂/C | Methanol | 78% | chim.it |

An alternative strategy involves the formation of the N-thianyl bond via a nucleophilic substitution reaction. This approach requires piperidin-3-amine (or its protected derivative) to act as a nucleophile, attacking an electrophilic thiane derivative.

The thiane ring would need to be activated with a suitable leaving group at the C4 position. Common electrophiles for this purpose include:

4-Bromothiane or 4-Iodothiane

Thian-4-yl mesylate

Thian-4-yl tosylate

Thian-4-yl triflate

The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the acid generated during the reaction. Examples of suitable bases include triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃). The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF), acetonitrile (ACN), or tetrahydrofuran (THF) being commonly employed to facilitate the reaction.

Figure 2: Plausible nucleophilic substitution route to a protected precursor of this compound, where LG is a leaving group such as Br, I, OMs, or OTs.

This method is analogous to the synthesis of various N-aryl and N-alkyl piperidine derivatives found in medicinal chemistry. nih.govnih.gov

| Piperidine Derivative | Electrophile | Base | Solvent | Conditions | Reference |

|---|---|---|---|---|---|

| Piperidine | 2-Substituted N-methylpyridinium ions | Piperidine (reagent and base) | Methanol | Room Temperature | nih.gov |

| Boc-protected alkylamines | 1-Fluoro-2-nitrobenzene | Not specified | Not specified | Not specified | General SNAr |

| Benzylamine | Substituted Piperidine Mesylate | - | Acetonitrile | Reflux | General Substitution |

The Buchwald-Hartwig amination has become a powerful and general method for the formation of C-N bonds, particularly for coupling amines with aryl or heteroaryl halides and triflates. wikipedia.orgorganic-chemistry.orglibretexts.org This palladium-catalyzed cross-coupling reaction could be applied to the synthesis of this compound by coupling piperidin-3-amine with a suitable thian-4-yl electrophile, such as 4-bromothiane or thian-4-yl triflate.

The success of the Buchwald-Hartwig amination relies on a carefully selected catalytic system, which typically consists of:

Palladium Precursor: Common sources of palladium include Pd(OAc)₂, Pd₂(dba)₃, or preformed palladium-ligand complexes. uwindsor.carsc.org

Phosphine Ligand: The choice of ligand is critical for the reaction's efficiency. Bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos, XPhos) or bidentate ligands (e.g., BINAP, Xantphos) are often required to promote the key steps of oxidative addition and reductive elimination in the catalytic cycle. rsc.orgnih.govacs.org

Base: A strong, non-nucleophilic base is necessary. Sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃) are frequently used. uwindsor.canih.gov

The reaction is typically conducted in an anhydrous, deoxygenated aprotic solvent such as toluene, dioxane, or THF at elevated temperatures. uwindsor.cabeilstein-journals.org

Figure 3: Plausible Buchwald-Hartwig amination route to a protected precursor of this compound.

| Aryl/Heteroaryl Halide | Amine | Catalyst System (Pd Source / Ligand) | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|---|

| 4-Bromo-7-azaindole | Piperidine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 °C | beilstein-journals.org |

| 4-Bromoanisole | Morpholine | (NHC)Pd(allyl)Cl | NaOt-Bu | Toluene | Room Temp | rsc.org |

| Aryl Halides | Secondary Cyclic Amines | Pd₂(dba)₃ / RuPhos | NaOt-Bu | THF | Room Temp to 80 °C | nih.gov |

| Heteroaryl Halides | Piperazine Derivatives | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | Not specified | rsc.org |

Optimization of Reaction Conditions and Yields for this compound Synthesis

To achieve an efficient and high-yielding synthesis of this compound, careful optimization of reaction parameters is essential for any of the chosen synthetic strategies.

The choice of solvent and reaction temperature can profoundly impact the rate, yield, and selectivity of the synthesis.

Solvent Effects:

For reductive amination , solvents like methanol (MeOH), dichloroethane (DCE), or tetrahydrofuran (THF) are common. Methanol can participate in acetal formation but is often effective for the reduction step. Aprotic solvents like DCE are widely used with borohydride reagents. organic-chemistry.org

In nucleophilic substitution reactions, polar aprotic solvents such as DMF, DMSO, or ACN are preferred as they effectively solvate cations while leaving the nucleophile relatively free, thus accelerating the reaction rate.

Temperature Optimization: The reaction temperature must be carefully controlled to balance reaction rate with the stability of reactants and intermediates.

Reductive aminations are often performed at room temperature or slightly below, especially during the addition of the reducing agent, to control the reaction rate and improve selectivity. researchgate.net

Nucleophilic substitutions and Buchwald-Hartwig aminations typically require heating, often ranging from 60 °C to 110 °C, to overcome the activation energy barrier for the C-N bond formation. uwindsor.cabeilstein-journals.org However, excessively high temperatures can lead to decomposition of the catalyst, ligands, or substrates. For base-sensitive substrates, moderate temperatures (e.g., 50 °C) may be optimal to prevent degradation. nih.gov Empirical optimization is necessary to find the ideal temperature that maximizes the yield of the desired product while minimizing byproduct formation.

For the palladium-catalyzed Buchwald-Hartwig approach, the catalyst system is the most critical component to optimize.

Catalyst Selection:

Palladium Source: While Pd(OAc)₂ and Pd₂(dba)₃ are standard, more advanced and air-stable "precatalysts" have been developed. These complexes, often incorporating a phosphine ligand, provide more consistent and reproducible results. nih.gov

Ligand Selection: The ligand is arguably the most important variable. Its steric bulk and electronic properties directly influence the rates of oxidative addition and reductive elimination. For coupling with cyclic secondary amines like piperidine, bulky biaryl monophosphine ligands such as RuPhos, XPhos, or t-BuBrettPhos have demonstrated high efficacy. nih.gov Bidentate ligands like Xantphos are also effective, particularly in preventing β-hydride elimination and promoting reductive elimination. beilstein-journals.org The optimal ligand must be determined empirically by screening a panel of candidates.

Catalyst Loading: The amount of catalyst used, or catalyst loading, is a trade-off between reaction efficiency and cost. Typically, loadings range from 0.5 to 5 mol% of the palladium precursor. beilstein-journals.orgnih.gov While higher loadings can increase reaction rates, the goal is to find the minimum effective loading that provides a good yield in a reasonable timeframe. For large-scale synthesis, minimizing the catalyst loading is a key economic consideration. Optimization studies often involve running the reaction at various catalyst concentrations to identify this minimum threshold.

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The this compound molecule contains a single stereocenter at the C3 position of the piperidine ring. Consequently, it can exist as a pair of enantiomers: (R)-1-(thian-4-yl)piperidin-3-amine and (S)-1-(thian-4-yl)piperidin-3-amine. The development of stereoselective synthetic routes is crucial, particularly for pharmaceutical applications where often only one enantiomer exhibits the desired biological activity. Strategies to achieve enantiomerically pure or enriched products generally focus on the asymmetric synthesis of the key 3-aminopiperidine intermediate.

Several major approaches can be employed:

Biocatalytic Asymmetric Synthesis : The use of enzymes offers a powerful and environmentally friendly method for creating chiral amines with high enantioselectivity. A prominent strategy involves the asymmetric reductive amination of an N-protected 3-piperidone using a transaminase enzyme. scispace.comgoogle.com With a suitable amino donor, transaminases can convert the prochiral ketone into either the (R) or (S) amine with very high enantiomeric excess (ee). acs.org Another advanced biocatalytic method is a multi-enzyme cascade that converts precursors derived from natural amino acids, such as L-ornithine, into enantiopure N-protected L-3-aminopiperidine. rsc.orgrsc.org This approach leverages the inherent chirality of the starting material.

Chiral Pool Synthesis : This strategy utilizes readily available, inexpensive chiral starting materials. For instance, chiral amino acids like D-glutamic acid can be converted through a sequence of reactions including reduction, cyclization, and functional group manipulations to yield (R)-3-aminopiperidine. google.com Similarly, (R)-methyl-2,5-diaminopentanoate can serve as a precursor for the synthesis of the chiral piperidine ring. google.com

Chiral Resolution : A racemic mixture of a protected 3-aminopiperidine derivative can be separated into its constituent enantiomers. This is often achieved by reacting the racemic amine with a chiral resolving agent (e.g., a chiral carboxylic acid like tartaric acid) to form a pair of diastereomeric salts. These salts typically have different solubilities, allowing them to be separated by fractional crystallization. After separation, the resolving agent is removed to yield the pure enantiomers.

Asymmetric Hydrogenation : Hydrogenation of a pyridine ring is a common method for synthesizing piperidines. nih.govwhiterose.ac.uk If a suitable prochiral pyridinium salt or a related unsaturated precursor is used, asymmetric hydrogenation with a chiral catalyst (e.g., a rhodium or iridium complex with a chiral phosphine ligand) can produce an enantiomerically enriched piperidine derivative. nih.gov

Once the enantiomerically pure N-protected 3-aminopiperidine is obtained, it can be coupled with thian-4-one via reductive amination. This final step typically does not affect the existing stereocenter, thus preserving the enantiomeric purity of the final product.

Table 2: Comparison of Stereoselective Synthesis Approaches

| Synthetic Approach | Key Principle | Advantages | Potential Challenges |

|---|---|---|---|

| Biocatalytic Synthesis | Use of enzymes (e.g., transaminases) for asymmetric transformation. | High enantioselectivity (>99% ee often achievable), mild reaction conditions, environmentally friendly. | Enzyme availability and stability, substrate scope may be limited. |

| Chiral Pool Synthesis | Use of naturally occurring chiral molecules (e.g., amino acids) as starting materials. | Access to enantiomerically pure materials, well-established chemical transformations. | Can involve multi-step syntheses, limited availability of some chiral precursors. |

| Chiral Resolution | Separation of a racemic mixture into individual enantiomers via diastereomeric intermediates. | Applicable to a wide range of compounds, technologically well-understood. | Maximum theoretical yield is 50% for the desired enantiomer, can be labor-intensive. |

| Asymmetric Catalysis | Use of a chiral catalyst to induce stereoselectivity in a reaction (e.g., hydrogenation). | High efficiency (low catalyst loading), potential for high enantioselectivity. | Development and cost of chiral catalysts, optimization of reaction conditions. |

Scalable Synthesis and Process Chemistry Considerations for this compound

Transitioning a synthetic route from laboratory scale to industrial production requires careful consideration of process chemistry principles, including safety, cost, efficiency, and environmental impact. For this compound, a scalable synthesis would prioritize a convergent route with high-yielding steps and avoid problematic reagents or purification methods.

A likely convergent and scalable route would involve the coupling of two key fragments: a derivative of 3-aminopiperidine and thian-4-one. The most common and industrially favored method for such a coupling is reductive amination . harvard.edumasterorganicchemistry.com This reaction involves the condensation of an amine with a ketone to form an imine (or iminium ion) intermediate, which is then reduced in situ to the corresponding amine.

Key considerations for a scalable synthesis include:

Choice of Reducing Agent : For reductive amination, sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred due to its mildness, selectivity for imines over ketones, and operational simplicity. harvard.educommonorganicchemistry.com However, for large-scale processes, catalytic hydrogenation (H₂ gas with a catalyst like Pd/C or PtO₂) is often more cost-effective and generates less waste, though it requires specialized high-pressure equipment. organic-chemistry.org

Starting Material Accessibility : The commercial availability and cost of the starting materials, such as protected 3-aminopiperidine and thian-4-one, are critical factors. A process might begin with more fundamental and cheaper materials like pyridine derivatives, which can be hydrogenated to form the piperidine core. wikipedia.org

Step Economy : Minimizing the number of synthetic steps, including protection and deprotection, is essential for reducing costs and waste. One-pot or "telescoped" reactions, where intermediates are not isolated, can significantly improve process efficiency. The biocatalytic routes described in section 3.6 are advantageous in this regard as they can generate the chiral amine in a single, highly selective step. rsc.org

Purification Methods : Large-scale purification relies on crystallization rather than chromatographic methods, which are expensive and generate significant solvent waste. Therefore, the final product and key intermediates should ideally be crystalline solids. The choice of salt form for the final product can be crucial for achieving good crystallinity and stability.

Safety and Environmental Impact : The process should avoid hazardous reagents (e.g., highly toxic cyanides like NaCNBH₃) and minimize the use of environmentally harmful solvents. The principles of "green chemistry" favor the use of catalytic reactions and water or other benign solvents where possible.

| 5. Final Purification | Crystallization of the final product as a salt (e.g., hydrochloride). | Pros: Efficient and scalable purification method. Provides a stable, solid form of the product. Cons: Requires careful solvent screening and optimization. |

Advanced Analytical and Spectroscopic Characterization Methodologies for 1 Thian 4 Yl Piperidin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. A combination of one-dimensional and two-dimensional NMR experiments provides detailed information about the chemical environment of each atom and their connectivity within the 1-(Thian-4-yl)piperidin-3-amine molecule.

¹H NMR and ¹³C NMR Techniques

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the piperidine (B6355638) and thiane (B73995) rings, as well as the amine proton. The chemical shifts of the protons on the piperidine ring are influenced by the nitrogen atom and the thianyl substituent. libretexts.org Protons on carbons adjacent to the nitrogen atom typically appear in the downfield region of the spectrum. libretexts.org The amine proton (N-H) would likely appear as a broad signal, the chemical shift of which can be concentration-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbon atoms in the piperidine ring are influenced by the electronegativity of the adjacent nitrogen atom, causing them to be deshielded and appear at a lower field. libretexts.org Similarly, the carbons in the thiane ring will be affected by the sulfur atom.

Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Piperidine-H2 | 2.8 - 3.2 | 50 - 55 |

| Piperidine-H3 | 2.5 - 2.9 | 45 - 50 |

| Piperidine-H4 | 1.4 - 1.8 | 30 - 35 |

| Piperidine-H5 | 1.4 - 1.8 | 25 - 30 |

| Piperidine-H6 | 2.8 - 3.2 | 50 - 55 |

| Thiane-H2' | 2.6 - 3.0 | 30 - 35 |

| Thiane-H3' | 1.8 - 2.2 | 28 - 33 |

| Thiane-H4' | 2.9 - 3.3 | 40 - 45 |

| Thiane-H5' | 1.8 - 2.2 | 28 - 33 |

| Thiane-H6' | 2.6 - 3.0 | 30 - 35 |

| NH | 1.5 - 3.0 (broad) | - |

| NH₂ | 1.0 - 2.5 (broad) | - |

Note: These are predicted values based on the analysis of similar structures and may vary from experimental results.

2D NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To establish the precise connectivity and stereochemistry of this compound, a suite of two-dimensional NMR experiments is employed. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. Cross-peaks in the COSY spectrum would confirm the connectivity of protons within the piperidine and thiane rings, for instance, by showing correlations between adjacent methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This is crucial for assigning the proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. This technique is invaluable for establishing the connectivity between the piperidine and thiane rings via the amine linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the stereochemistry of the molecule, such as the relative orientation of substituents on the piperidine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. wikipedia.org

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound, confirming its molecular formula of C₁₀H₂₀N₂S.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to produce a series of fragment ions. nih.gov The analysis of these fragmentation patterns provides valuable information about the structure of the molecule. wikipedia.org For this compound, characteristic fragmentation pathways would be expected to involve cleavage of the piperidine and thiane rings, as well as the C-N bond connecting them. The presence of sulfur would also lead to characteristic isotopic patterns in the mass spectrum.

Predicted Fragmentation Patterns for this compound

| m/z of Fragment Ion | Proposed Structure of Fragment | Neutral Loss |

| M+ - 17 | Loss of NH₃ from the protonated molecule | NH₃ |

| M+ - 33 | Cleavage of the thiane ring with loss of SH | SH |

| M+ - 84 | Loss of the piperidin-3-amine (B1201142) moiety | C₅H₁₀N₂ |

| M+ - 116 | Loss of the thian-4-yl moiety | C₄H₈S |

Note: These are predicted fragmentation patterns and the actual mass spectrum may show additional or different fragments.

Infrared (IR) Spectroscopy for Identification of Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C-N bonds of the amine group, as well as C-H and C-S bonds. orgchemboulder.com

N-H Stretching: The presence of a primary amine (NH₂) and a secondary amine (within the piperidine ring) would likely result in N-H stretching vibrations in the region of 3300-3500 cm⁻¹. Primary amines typically show two bands in this region. wpmucdn.com

C-N Stretching: The C-N stretching vibrations for aliphatic amines are typically observed in the 1020-1250 cm⁻¹ region. orgchemboulder.com

C-H Stretching: The C-H stretching vibrations from the methylene groups in the piperidine and thiane rings would be expected in the 2850-2960 cm⁻¹ range.

C-S Stretching: The C-S stretching vibration is typically weak and appears in the fingerprint region of the spectrum, around 600-800 cm⁻¹.

Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (Primary Amine) | 3300 - 3500 (two bands) |

| N-H Bend (Primary Amine) | 1590 - 1650 |

| N-H Stretch (Secondary Amine) | 3300 - 3500 (one band) |

| C-N Stretch | 1020 - 1250 |

| C-H Stretch (Aliphatic) | 2850 - 2960 |

| C-S Stretch | 600 - 800 |

Note: The exact positions of the absorption bands can be influenced by the molecular structure and intermolecular interactions.

X-ray Crystallography for Solid-State Structure Determination of this compound and its Salts

X-ray crystallography is a powerful technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound and its salts, this method would provide invaluable information on its conformation, bond lengths, bond angles, and intermolecular interactions in the solid state. While specific crystallographic data for this compound is not publicly available, analysis of structurally similar compounds, such as piperidine-containing thiophene derivatives, offers insights into the expected structural features.

A hypothetical table of crystallographic data for a salt of this compound, based on known piperidine derivatives, is presented below to illustrate the type of information that would be obtained from such an analysis.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.5 |

| Volume (ų) | 1290 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.35 |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for the analysis of pharmaceutical compounds, enabling the separation, identification, and quantification of the main component and any impurities.

High-Performance Liquid Chromatography (HPLC) for Purity and Retention Time

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of non-volatile compounds like this compound. Due to the lack of a strong chromophore in the molecule, direct UV detection can be challenging. A common strategy to overcome this is pre-column derivatization, where the analyte is reacted with a reagent to introduce a chromophoric tag. For instance, derivatization with reagents like p-toluenesulfonyl chloride can make the compound detectable by a UV detector. nih.gov

A reversed-phase HPLC method would typically be employed, using a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. The retention time of the compound is a critical parameter for its identification.

Below is a table outlining a potential HPLC method for the analysis of this compound.

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | A: 0.1% Phosphoric acid in Water, B: Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm (after derivatization) |

| Injection Volume | 10 µL |

Chiral HPLC for Enantiomeric Excess Determination

Since this compound possesses a chiral center at the 3-position of the piperidine ring, it can exist as a pair of enantiomers. Chiral HPLC is essential for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample. Similar to standard HPLC, pre-column derivatization may be necessary. nih.gov The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

A typical chiral HPLC method would utilize a specialized chiral column, such as one based on a polysaccharide derivative. The mobile phase is often a mixture of alkanes and an alcohol.

A representative table for a chiral HPLC method is provided below.

| Parameter | Condition |

| Column | Chiralpak AD-H, 4.6 x 250 mm, 5 µm |

| Mobile Phase | n-Hexane:Isopropanol (90:10) with 0.1% Diethylamine |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 228 nm (after derivatization) |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for the identification and quantification of volatile and semi-volatile impurities that may be present in a sample of this compound. These impurities could be residual solvents from the synthesis or by-products of the reaction. The sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides a mass spectrum that can be used to identify the compound.

Forced degradation studies, where the compound is subjected to stress conditions like acid, base, oxidation, and heat, can be analyzed by GC-MS to identify potential degradation products. researchgate.netresearchgate.net

A table illustrating typical GC-MS parameters is shown below.

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C for 2 min, then ramp to 280 °C at 10 °C/min |

| Ion Source Temp | 230 °C |

| Mass Range | 40-500 amu |

Preclinical Mechanistic and Biological Research Methodologies on 1 Thian 4 Yl Piperidin 3 Amine

Investigation of Molecular Targets and Ligand-Receptor Interactions

The initial phase of preclinical research for a novel compound like 1-(Thian-4-yl)piperidin-3-amine involves the identification of its molecular targets and the characterization of its interactions with these targets. This is crucial for understanding its mechanism of action and potential therapeutic applications.

Receptor Binding Assays for Specific Protein Targets of this compound

Receptor binding assays are fundamental in determining the affinity of a ligand for a specific receptor. For a compound with a piperidine (B6355638) moiety, a common structural element in neuropharmacology, a panel of receptors in the central nervous system (CNS) would be of primary interest. These assays typically involve incubating the compound with a preparation of cells or membranes expressing the target receptor in the presence of a radiolabeled ligand known to bind to that receptor. The ability of the test compound to displace the radiolabeled ligand is measured, and from this, the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) can be determined.

Given the structural similarities to known bioactive molecules, potential targets for this compound could include, but are not limited to, G-protein coupled receptors (GPCRs) such as dopamine (B1211576), serotonin, and opioid receptors, as well as ion channels. For instance, studies on 1,4-substituted piperidines have identified potent and selective inhibitors of T-type calcium channels. nih.gov

A hypothetical receptor binding assay data table for this compound, based on assays performed on analogous compounds, is presented below.

Table 1: Hypothetical Receptor Binding Affinity Profile for this compound

| Receptor Target | Radioligand | Ki (nM) |

| Dopamine D2 | [3H]Spiperone | > 1000 |

| Serotonin 5-HT2A | [3H]Ketanserin | 150 |

| Sigma-1 | [3H]Pentazocine | 50 |

| T-type Calcium Channel | [3H]NNC 55-0396 | 75 |

This table is for illustrative purposes and is based on typical screening panels for piperidine-containing compounds.

Enzyme Inhibition Assays for Related Pathways

In addition to receptor binding, the potential for this compound to inhibit key enzymes would be investigated. The selection of enzymes for screening is guided by the compound's structure and potential therapeutic areas. For example, piperidine derivatives have been explored as inhibitors of enzymes like Protein Kinase B (Akt) and 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA). nih.gov

Enzyme inhibition assays measure the effect of the compound on the rate of an enzyme-catalyzed reaction. This can be done through various detection methods, including spectrophotometry, fluorometry, or luminometry. The results are typically expressed as an IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

A representative data table for enzyme inhibition assays is shown below.

Table 2: Illustrative Enzyme Inhibition Data for a Piperidine Analog

| Enzyme Target | Assay Method | IC50 (µM) |

| Protein Kinase B (PKBβ) | Radiometric filter binding assay | 25 |

| Monoamine Oxidase A (MAO-A) | Fluorometric assay | > 100 |

| Monoamine Oxidase B (MAO-B) | Fluorometric assay | 80 |

| Acetylcholinesterase (AChE) | Ellman's method | > 100 |

Data presented is representative of assays performed on structurally related piperidine compounds.

Cell-Free and Cell-Based Assays for Mechanistic Understanding

To further elucidate the mechanism of action, a combination of cell-free and cell-based assays would be employed. Cell-free assays, such as those using isolated enzymes or receptors as described above, provide a direct measure of the interaction between the compound and its molecular target without the complexity of a cellular environment.

Cell-based assays, on the other hand, provide a more physiologically relevant context. These assays can confirm that the compound is cell-permeable and can engage its target within a living cell to produce a functional response. For example, if a compound is found to bind to a specific GPCR in a binding assay, a subsequent cell-based assay could measure changes in downstream signaling molecules like cyclic AMP (cAMP) or intracellular calcium levels. In silico tools can also be used to predict potential targets and biological activities of new piperidine derivatives, guiding the selection of appropriate assays. clinmedkaz.org

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how modifications to a chemical structure affect its biological activity. This knowledge is then used to design more potent and selective analogues.

Design Principles for SAR Exploration based on the Thian-4-yl and Piperidin-3-amine (B1201142) Scaffolds

The SAR exploration for this compound would systematically modify different parts of the molecule. The core scaffolds, the thian-4-yl ring and the piperidin-3-amine, provide multiple points for chemical modification.

Key areas for modification would include:

The Piperidine Ring: Substituents could be introduced at various positions on the piperidine ring to explore the impact on potency and selectivity. The stereochemistry of the 3-amino group would also be a critical factor to investigate, as enantiomers often exhibit different biological activities.

The Thiane (B73995) Ring: The sulfur atom in the thiane ring could be oxidized to a sulfoxide (B87167) or sulfone to assess the effect of increased polarity. The ring itself could be replaced with other cyclic or acyclic moieties to probe the importance of this group for activity.

The Linker: The direct bond between the thiane and piperidine rings could be modified by introducing a linker, such as an ether or amide group, to alter the distance and relative orientation of the two rings.

Positional and Substituent Effects on Biological Activity

The biological activity of the synthesized analogues would be evaluated in the same assays used for the parent compound. This allows for a direct comparison and the establishment of an SAR. For example, a study on piperidine derivatives as inhibitors of Mycobacterium tuberculosis MenA explored modifications at three different molecular regions to improve potency and drug-like properties. nih.gov

The following table illustrates a hypothetical SAR study for a series of analogues based on the this compound scaffold, with activity measured against a hypothetical target.

Table 3: Hypothetical SAR Data for this compound Analogues

| Compound | R1 (Piperidine N-substituent) | R2 (Piperidine C3-substituent) | R3 (Thiane Ring Modification) | Target Activity (IC50, nM) |

| This compound | H | NH2 | S | 120 |

| Analogue 1 | CH3 | NH2 | S | 85 |

| Analogue 2 | H | OH | S | > 1000 |

| Analogue 3 | H | NH2 | SO | 250 |

| Analogue 4 | H | NH2 | SO2 | 500 |

| Analogue 5 | H | N(CH3)2 | S | 150 |

This table is a hypothetical representation of an SAR study. The data does not represent actual experimental results for the named compounds.

The results of such studies would guide the iterative process of drug design, with the aim of optimizing the lead compound's pharmacological profile.

Stereochemical Effects on Molecular Interactions and Biological Outcomes

The specific three-dimensional arrangement of atoms in this compound is critical in defining its interaction with biological targets. The molecule possesses at least one chiral center at the 3-position of the piperidine ring, leading to the existence of (R) and (S) enantiomers. The thiane ring can introduce further stereoisomerism depending on the relative orientation of the piperidine substituent (axial vs. equatorial), potentially resulting in cis and trans diastereomers.

The differential effects of stereoisomers on biological activity are a well-established principle in pharmacology. The spatial orientation of the amine group on the piperidine ring and the conformation of the thiane and piperidine rings determine the molecule's ability to fit into the binding pocket of a target protein. For instance, in studies of other chiral piperidine derivatives, enantiomers often exhibit significant differences in binding affinity and functional activity at receptors and transporters. nih.govresearchgate.net One enantiomer may bind with high affinity, acting as a potent modulator, while the other may be significantly less active or inactive. nih.gov This selectivity is because biological targets, such as G protein-coupled receptors (GPCRs) or enzymes, are themselves chiral and will interact differently with each stereoisomer.

For example, research on monoamine transporter ligands has shown that the stereochemistry of hydroxyl groups on a piperidine ring dictates the potency and selectivity for dopamine and norepinephrine (B1679862) transporters. nih.gov Similarly, the separation and individual testing of stereoisomers of this compound would be essential to identify the most active isomer and understand its specific molecular interactions, a crucial step for any further development.

Table 1: Illustrative Stereochemical Impact on Target Binding Affinity This table presents hypothetical data to illustrate the potential differences in biological activity between stereoisomers.

| Stereoisomer | Target | Binding Affinity (Ki, nM) |

| (R)-1-(Thian-4-yl)piperidin-3-amine | Receptor A | 15 |

| (S)-1-(Thian-4-yl)piperidin-3-amine | Receptor A | 850 |

| (R)-1-(Thian-4-yl)piperidin-3-amine | Receptor B | 2100 |

| (S)-1-(Thian-4-yl)piperidin-3-amine | Receptor B | 98 |

In Vitro Cellular Assays for Biological Response

Cell Viability and Proliferation Studies

To assess the effect of this compound on cell populations, cell viability and proliferation assays are fundamental. These studies determine if the compound stimulates or inhibits cell growth, which is a key indicator of its biological function, distinct from cytotoxicity profiling. Standard colorimetric assays, such as the MTT or MTS assay, are commonly employed. These assays measure the metabolic activity of living cells, which is proportional to the number of viable cells. For example, in the evaluation of other novel piperidine-based compounds, MTT assays were used to determine the concentration at which the compounds affect cell viability in human cell lines. mdpi.com

Another approach involves direct cell counting using methods like the trypan blue exclusion assay, where viable cells with intact membranes exclude the dye. More advanced techniques utilize fluorescent dyes like Calcein-AM, which only becomes fluorescent in viable cells, allowing for quantification via flow cytometry or fluorescence microscopy. Such studies are critical to understanding whether the compound's primary effect is cytostatic (inhibiting proliferation) or mitogenic (promoting proliferation).

Functional Assays in Relevant Cell Lines (e.g., G protein-coupled receptor activation, ion channel modulation)

Functional assays are designed to measure the biological effect of this compound on a specific cellular pathway or target. Given its structure, the compound could potentially interact with G protein-coupled receptors (GPCRs), a large family of targets for many approved drugs. nih.gov If the compound is hypothesized to be a GPCR modulator, several assays can be employed.

Calcium Flux Assays: For GPCRs that signal through the Gαq pathway, ligand binding leads to an increase in intracellular calcium. nih.gov This change can be measured using calcium-sensitive fluorescent dyes. This method was used to confirm the antagonistic activity of a natural product on the chemokine receptor CCR2. nih.gov

cAMP Assays: For GPCRs coupled to Gαs or Gαi, receptor activation modulates the levels of cyclic AMP (cAMP). nih.gov Assays that measure the accumulation (for Gαs) or inhibition of accumulation (for Gαi) of cAMP are used to determine the compound's functional effect.

β-Arrestin Recruitment Assays: Ligand binding to a GPCR can also trigger the recruitment of β-arrestin proteins, a key event in receptor desensitization and signaling. nih.gov This can be measured using techniques like bioluminescence resonance energy transfer (BRET) or enzyme-linked immunosorbent assay (ELISA).

These functional assays are crucial for determining whether the compound acts as an agonist, antagonist, or allosteric modulator of a specific target.

Table 2: Representative In Vitro Functional Assay Panel This table shows hypothetical results for this compound in a panel of functional assays.

| Assay Type | Target | Cell Line | Result (EC50/IC50) | Activity |

| Calcium Flux | CCR2 | THP-1 | IC50 = 50 nM | Antagonist |

| cAMP Accumulation | ADRB2 | HEK293 | No activity | - |

| β-Arrestin Recruitment | CCR2 | U937 | IC50 = 75 nM | Antagonist |

Gene Expression and Protein Level Analysis in Response to this compound

To understand the downstream consequences of the compound's activity, researchers analyze its impact on gene and protein expression. If in vitro functional assays suggest that this compound is, for example, a CCR2 antagonist, subsequent experiments would focus on the genes and proteins regulated by this pathway. The CCL2/CCR2 axis is heavily involved in macrophage recruitment during inflammation. nih.gov

Gene Expression Analysis: Quantitative real-time polymerase chain reaction (qPCR) can be used to measure changes in the messenger RNA (mRNA) levels of specific genes. For a CCR2 antagonist, one might investigate the expression of inflammatory cytokines (e.g., TNF-α, IL-6) or chemokines in immune cells stimulated in the presence of the compound.

Protein Level Analysis: Techniques like Western blotting or ELISA are used to quantify changes in the levels of specific proteins. Following treatment with the compound, cell lysates or supernatants can be analyzed for key signaling proteins or secreted inflammatory mediators. For instance, studies on other kinase inhibitors with piperidine scaffolds have demonstrated modulation of signaling biomarkers in vivo. acs.orgacs.org

These analyses provide a detailed picture of the compound's mechanism of action at the molecular level.

In Vivo Preclinical Models for Proof-of-Concept Biological Activity

Selection and Justification of Appropriate Animal Models for Investigating Biological Pathways

The selection of an appropriate animal model is critical for demonstrating the proof-of-concept biological activity of this compound in a living system. The choice of model is directly guided by the hypothesized mechanism of action determined from in vitro studies.

If, based on in vitro data, the compound is identified as a potent and selective CCR2 antagonist, animal models of diseases where the CCL2/CCR2 axis plays a key pathological role would be justified. nih.gov

Inflammation Models: A common model to test CCR2 antagonists is the thioglycollate-induced peritonitis model. nih.gov In this model, an inflammatory agent is injected into the peritoneal cavity of a mouse, and the compound is tested for its ability to inhibit the recruitment of monocytes/macrophages to the site of inflammation.

Atherosclerosis Models: Given the role of CCR2 in monocyte recruitment to atherosclerotic plaques, genetically modified mouse models such as Apolipoprotein E-deficient (Apoe-/-) or LDL receptor-deficient (Ldlr-/-) mice fed a high-fat diet are highly relevant. ahajournals.org In these models, the compound's efficacy would be assessed by its ability to reduce plaque size and macrophage content. ahajournals.org

Oncology Models: In certain cancers, tumor-associated macrophages (TAMs), which are recruited via the CCL2/CCR2 pathway, contribute to an immunosuppressive tumor microenvironment. nih.gov Therefore, in vivo studies might utilize orthotopic or subcutaneous tumor models to evaluate if the compound can inhibit TAM infiltration and slow tumor growth, potentially in a CD8+ T cell-dependent manner. nih.gov

A significant challenge in preclinical studies of CCR2 antagonists is the potential for poor cross-reactivity between human and rodent receptors. nih.govmedchemexpress.com It is crucial to first establish that the compound is active against the murine version of the target before extensive in vivo efficacy studies are undertaken.

Table 3: Justification of Potential Animal Models for a Hypothesized CCR2 Antagonist

| Animal Model | Biological Pathway Investigated | Justification for Use |

| Thioglycollate-Induced Peritonitis | Monocyte/Macrophage Chemotaxis | Directly assesses the inhibition of inflammatory cell migration mediated by the CCL2/CCR2 axis. nih.gov |

| ApoE-/- Mouse on Western Diet | Atherogenesis | Evaluates the role of CCR2-mediated monocyte recruitment in the formation of atherosclerotic plaques. ahajournals.org |

| Orthotopic Liver Cancer Model | Tumor Microenvironment Modulation | Investigates the potential to block the recruitment of immunosuppressive tumor-associated macrophages. nih.gov |

Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation Studies in Preclinical Species

A critical aspect of preclinical evaluation is the establishment of a clear relationship between the concentration of a drug in the body over time (pharmacokinetics) and its observed therapeutic effect (pharmacodynamics). This PK/PD correlation is essential for predicting effective dosage regimens in humans.

For a compound like this compound, these studies would typically involve administering the compound to animal models, such as rodents or non-human primates, and then measuring key parameters. These would include absorption, distribution, metabolism, and excretion (ADME) to understand its pharmacokinetic profile. Simultaneously, its pharmacodynamic effects, which are dependent on its specific therapeutic target, would be monitored.

Target Engagement Studies in Animal Models

Confirming that a drug candidate interacts with its intended molecular target in a living organism is a crucial step in preclinical development. These "target engagement" studies provide evidence that the compound is reaching its site of action and eliciting the desired biological response.

Methodologies for assessing target engagement can vary widely and may include techniques such as positron emission tomography (PET) imaging with a radiolabeled form of the compound, or analyzing tissue samples to measure the downstream effects of target interaction. For this compound, the specific target and the corresponding engagement biomarkers would need to be defined to conduct such studies. Without this foundational information, and without published reports of such studies, the in vivo target engagement of this compound remains speculative.

Proteomic and Metabolomic Profiling in Response to this compound

To gain a broader understanding of a drug's effects, researchers often turn to "omics" technologies. Proteomics involves the large-scale study of proteins, while metabolomics focuses on the comprehensive analysis of metabolites in a biological system. These approaches can reveal not only the intended effects of a drug but also potential off-target effects and unforeseen biological consequences.

In the context of this compound, proteomic and metabolomic profiling in preclinical models could provide invaluable insights into its mechanism of action and safety profile. However, there is currently no publicly available data from such studies. The application of these powerful techniques to this specific compound has yet to be described in the scientific literature.

Future Directions and Potential Applications of 1 Thian 4 Yl Piperidin 3 Amine Research

Development of Next-Generation Analogues and Prodrug Strategies

The development of next-generation analogues of 1-(Thian-4-yl)piperidin-3-amine is a crucial step in optimizing its potential therapeutic properties. The inherent characteristics of the piperidine (B6355638) ring, such as its ability to modulate physicochemical properties and improve pharmacokinetic profiles, make it a valuable scaffold in drug design. researchgate.net Future research will likely focus on creating a library of derivatives by modifying both the piperidine and thiane (B73995) moieties.

Table 1: Potential Analogues of this compound and Their Research Rationale

| Analogue Type | Modification Strategy | Potential Advantage |

| N-Substituted Piperidines | Introduction of various alkyl or aryl groups at the piperidine nitrogen. | Altered solubility, membrane permeability, and receptor binding affinity. researchgate.netnih.gov |

| Substituted Thianes | Oxidation of the sulfur atom to sulfoxide (B87167) or sulfone. | Enhanced polarity and potential for new biological interactions. researchgate.netnih.gov |

| Amine Derivatization | Acylation or alkylation of the 3-amino group. | Formation of amides or secondary/tertiary amines to fine-tune basicity and hydrogen bonding capacity. nih.gov |

| Chiral Analogues | Synthesis of specific stereoisomers of the substituted piperidine ring. | Improved target selectivity and reduced off-target effects. researchgate.net |

Furthermore, prodrug strategies could be employed to enhance the delivery and efficacy of this compound. Given the presence of a primary amine, various prodrug approaches can be envisioned. nih.gov For instance, the amine group could be temporarily masked with a biocompatible moiety that is cleaved enzymatically or chemically under physiological conditions to release the active parent drug. nih.govnih.gov A notable example of a prodrug strategy for piperidine-containing compounds involves the use of a methyl dihydrogen phosphate (B84403) group to increase systemic exposure. google.com

Exploration of Novel Therapeutic or Materials Science Applications Based on Mechanistic Insights

The structural motifs within this compound suggest several avenues for therapeutic and materials science applications. The piperidine scaffold is a common feature in a vast number of FDA-approved drugs, exhibiting a wide range of pharmacological activities including anticancer, antiviral, and anti-inflammatory properties. bookpi.orgnih.govnih.gov Similarly, sulfur-containing heterocycles are recognized for their diverse biological activities and are integral to many medicinal compounds. nih.govresearchgate.netbookpi.org

Potential Therapeutic Areas:

Oncology: Piperidine derivatives have been investigated as anticancer agents, with some acting as inhibitors of critical cellular pathways. nih.govresearchgate.net The thiane moiety could further contribute to this activity, as sulfur-containing compounds have also shown promise in cancer therapy. nih.gov

Infectious Diseases: The combination of piperidine and a sulfur-containing ring may lead to novel antimicrobial or antiviral agents. nih.govnih.gov

Neurological Disorders: Piperidine derivatives are well-represented in drugs targeting the central nervous system, including treatments for Alzheimer's disease and psychosis. nih.govnih.gov

In the realm of materials science , the bifunctional nature of this compound could be exploited. The amine group provides a reactive handle for polymerization or grafting onto surfaces, while the sulfur atom in the thiane ring can coordinate with metal ions or participate in the formation of novel polymeric materials. researchgate.net This could lead to the development of new functional polymers, coatings, or metal-organic frameworks (MOFs). researchgate.net

Integration of this compound into Complex Chemical Systems or Architectures